molecular formula C11H15ClN2O3S B4476724 N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4476724
M. Wt: 290.77 g/mol
InChI Key: HEVCJUNGQUREAC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a chloro-substituted phenyl ring and a methylsulfonyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the reaction of 4-chloro-2-methylaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid.

    Reduction: Formation of N-(4-chloro-2-methylphenyl)-2-aminoacetamide.

    Substitution: Formation of compounds like 4-hydroxy-2-methylphenylacetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
  • N-(4-chloro-2-methylphenyl)-2-aminoacetamide
  • N-(4-chloro-2-methylphenyl)-2-[methylsulfonyl]acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a methylsulfonyl group. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-6-9(12)4-5-10(8)13-11(15)7-14(2)18(3,16)17/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVCJUNGQUREAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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